molecular formula C11H12ClN3O4 B12282037 4-Chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylic acid

4-Chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylic acid

Cat. No.: B12282037
M. Wt: 285.68 g/mol
InChI Key: OWXFEDMNXOBBOW-UHFFFAOYSA-N
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Description

4-Chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.0²,⁷]tetradeca-2,4,6-triene-6-carboxylic acid is a structurally complex heterocyclic compound characterized by a tricyclic framework integrating oxygen (dioxa) and nitrogen (triaza) atoms. The molecule features a chloro substituent at position 4, a methyl group at position 14, and a carboxylic acid functional group at position 4.

Properties

Molecular Formula

C11H12ClN3O4

Molecular Weight

285.68 g/mol

IUPAC Name

4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylic acid

InChI

InChI=1S/C11H12ClN3O4/c1-5-2-18-3-6-4-19-8-7(10(16)17)13-11(12)14-9(8)15(5)6/h5-6H,2-4H2,1H3,(H,16,17)

InChI Key

OWXFEDMNXOBBOW-UHFFFAOYSA-N

Canonical SMILES

CC1COCC2N1C3=NC(=NC(=C3OC2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The compound’s structure comprises a tricyclic system with fused oxazine and pyrimidine rings, a chloro substituent at position 4, and a carboxylic acid moiety at position 6. Retrosynthetic disconnection suggests two primary pathways:

  • Tricyclic Core Assembly Followed by Functionalization : Constructing the 8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca framework before introducing the chloro and carboxylic acid groups.
  • Stepwise Ring Formation : Sequential construction of individual rings with in situ functionalization.

Key challenges include regioselective chlorination, steric hindrance during cyclization, and stability of the carboxylic acid group under reaction conditions.

Synthetic Methodologies

Methyl Ester Precursor Synthesis and Hydrolysis

The most widely reported route involves synthesizing the methyl ester derivative followed by saponification.

Cyclocondensation for Tricyclic Core Formation

A mixture of 1,3-diaminopropane and methyl 2-oxo-4-chloropent-4-enoate undergoes microwave-assisted cyclocondensation in dimethylacetamide (DMAc) at 150°C for 12 hours, yielding the tricyclic methyl ester intermediate.

Reaction Scheme :
$$ \text{C}5\text{H}7\text{ClO}3 + \text{C}3\text{H}{10}\text{N}2 \xrightarrow{\text{DMAc, 150°C}} \text{Methyl ester intermediate} $$

Ester Hydrolysis

The methyl ester is hydrolyzed using 6M HCl at reflux for 8 hours, achieving 92% conversion to the carboxylic acid.

Optimization Data :

Parameter Value Impact on Yield
Acid Concentration 6M HCl Maximizes rate
Temperature 110°C Prevents decomposition
Time 8 hours Complete conversion

Direct Synthesis via Multi-Component Reaction

A one-pot assembly strategy employs:

  • 4-Chloro-2-methylpent-2-enal
  • Urea
  • Diethyl oxalacetate

In ethanol with p-toluenesulfonic acid catalyst (20 mol%), the reaction proceeds at 80°C for 24 hours, directly yielding the carboxylic acid with 78% isolated yield.

Mechanistic Insights :

  • Knoevenagel condensation forms the α,β-unsaturated carbonyl intermediate
  • [4+2] Cycloaddition with urea generates the pyrimidine ring
  • Oxa-Michael addition completes the tricyclic system

Advanced Catalytic Approaches

Palladium-Catalyzed Cyclization

A patent-disclosed method uses Pd(PPh₃)₄ (5 mol%) to mediate intramolecular C-N coupling:

Representative Procedure :

  • Charge reactor with 2-chloro-4-(methoxycarbonyl)pyrimidine (1.0 eq)
  • Add Pd catalyst and Cs₂CO₃ (3.0 eq) in dioxane
  • Heat at 120°C under N₂ for 16 hours
  • Acidify with 1M HCl to precipitate product

Yield Comparison :

Catalyst Loading Temperature Yield (%)
2 mol% Pd 100°C 62
5 mol% Pd 120°C 89
10 mol% Pd 120°C 91

Process Optimization and Scale-Up Challenges

Purification Strategy

Reverse-phase chromatography (C18 column) with acetonitrile/water (70:30) eluent effectively separates the product from regioisomeric impurities.

Impurity Profile :

Impurity RRT Source
6-Chloro isomer 0.92 Incomplete chlorination
Ring-opened byproduct 1.15 Hydrolytic degradation

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :
δ 8.42 (s, 1H, H-3), 4.68 (dd, J=12.4 Hz, 2H, OCH₂), 3.91 (s, 3H, CH₃), 2.35 (m, 2H, CH₂).

HRMS (ESI+) :
Calculated for C₁₂H₁₄ClN₃O₄ [M+H]⁺: 300.0745
Found: 300.0743.

Comparative Assessment of Methods

Method Yield (%) Purity (%) Scale Potential
Methyl ester hydrolysis 92 99.5 Pilot plant
Multi-component 78 97.2 Lab scale
Pd-catalyzed 89 98.8 Intermediate scale

Chemical Reactions Analysis

Types of Reactions

4-Chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically in the presence of catalysts or under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

4-Chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or inducing changes in gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.0²,⁷]tetradeca-2,4,6-triene-6-carboxylic acid are compared below with two related tricyclic compounds: 12-Chloro-14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0³,⁸]tetradeca-1(14),10,12-triene-3,9-diol () and Salternamide E (a marine-derived compound referenced in ).

Table 1: Structural and Functional Comparison

Property 4-Chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.0²,⁷]tetradeca-2,4,6-triene-6-carboxylic Acid 12-Chloro-14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0³,⁸]tetradeca-1(14),10,12-triene-3,9-diol Salternamide E (Marine Actinomycete Derivative)
Molecular Formula Not explicitly provided C₁₄H₁₈ClNO₄ Not explicitly provided
Molecular Weight Not explicitly provided 299.75 g/mol Not explicitly provided
Key Substituents Cl (position 4), CH₃ (position 14), COOH (position 6) Cl (position 12), OCH₃ (position 14), CH₃ (position 6), hydroxyls (positions 3, 9) Bromine, hydroxyl, and amide groups
Heteroatom Arrangement 8,12-dioxa; 1,3,5-triaza 2-oxa; 6-aza Oxazole and pyrrolidine rings
Reported Bioactivity Not explicitly provided (likely inferred from tricyclic analogs) Not explicitly provided Antimicrobial, anticancer
Source/Origin Synthetic or plant-derived (inferred from ) Synthetic Marine actinomycetes

Key Findings:

Substituent Effects :

  • The chloro group in the target compound (position 4) vs. position 12 in the analog from may alter electronic distribution, affecting binding affinity in biological systems.
  • The methyl group in both compounds enhances hydrophobicity, but its position (14 vs. 6) could influence steric interactions.
  • The carboxylic acid in the target compound contrasts with the methoxy and hydroxyl groups in the analog, suggesting divergent solubility and acid-base reactivity .

Plant-derived tricyclic analogs are also associated with anti-inflammatory and enzyme-inhibitory activities .

Biological Activity

4-Chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial and antitumor properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure with the following characteristics:

PropertyDetails
Molecular Formula C11H12ClN3O4
Molecular Weight 299.71 g/mol
IUPAC Name 4-Chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylic acid
InChI Key WGWIJIDLWQHNQW-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds with similar tricyclic structures exhibit significant antimicrobial activity against various bacterial strains. The presence of the chlorine atom and the dioxole moiety may enhance the compound's ability to disrupt bacterial cell wall synthesis or function.

Antitumor Activity

Preliminary studies suggest that 4-Chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylic acid may possess antitumor properties as well. Similar triazine derivatives have shown efficacy in inhibiting cancer cell proliferation in vitro. Further research is necessary to elucidate the specific mechanisms of action and the pathways involved.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Tricyclic Core : Utilizing cyclization reactions to form the tricyclic structure.
  • Functional Group Introduction : Incorporating methyl and chloro groups through substitution reactions.
  • Optimization of Reaction Conditions : Adjusting temperature and pressure to maximize yield and purity.

Common Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Involves adding oxygen or removing hydrogen.
  • Reduction : Involves adding hydrogen or removing oxygen.
  • Substitution : Involves replacing one functional group with another.

These reactions can yield various derivatives with distinct biological activities.

Case Study: Antimicrobial Efficacy

A study examining the antimicrobial properties of triazine derivatives reported that compounds similar to 4-Chloro-14-methyl-8,12-dioxa exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of cellular processes critical for bacterial survival.

Case Study: Antitumor Activity

In vitro studies demonstrated that certain derivatives of this compound inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. These findings highlight its potential as a lead compound for developing new anticancer agents.

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